4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid methyl ester

Lipidomics Analytical Chemistry Sample Preparation

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid methyl ester (CAS 2055816-84-5), also designated C20:5 (cis-4,7,10,13,16) methyl ester, is a polyunsaturated fatty acid (PUFA) methyl ester containing a 19‑carbon chain with five cis‑configured double bonds. This compound is the methyl ester of the unusual odd‑chain PUFA nonadecapentaenoic acid (19:5 n‑3) and is typically generated as a synthetic by‑product during the preparation of docosahexaenoic acid‑d5 (DHA‑d5).

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B10764605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid methyl ester
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
InChIInChI=1S/C20H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
InChIKeyPEHLAPKITHTZRT-JEBPEJKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Methyl Ester: Procurement-Grade Analytical Standard and Metabolic Tracer


4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid methyl ester (CAS 2055816-84-5), also designated C20:5 (cis-4,7,10,13,16) methyl ester, is a polyunsaturated fatty acid (PUFA) methyl ester containing a 19‑carbon chain with five cis‑configured double bonds [1]. This compound is the methyl ester of the unusual odd‑chain PUFA nonadecapentaenoic acid (19:5 n‑3) and is typically generated as a synthetic by‑product during the preparation of docosahexaenoic acid‑d5 (DHA‑d5) . It is supplied at a certified purity of ≥95%, stored at -20°C, and intended exclusively for research and analytical use [1].

Why Common Even‑Chain PUFA Methyl Esters Cannot Substitute for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Methyl Ester


Substituting this compound with a more common even‑chain analog (e.g., EPA methyl ester, C20:5 n‑3) or a different odd‑chain PUFA will invalidate experimental outcomes. The unique 19‑carbon chain with five cis‑double bonds imparts distinct chromatographic retention behavior and a unique metabolic fate . Unlike even‑chain PUFAs, which are metabolized via standard elongation/desaturation pathways, odd‑chain C19 PUFAs are converted into C21‑ and C23‑PUFA metabolites in liver cells—a route that mimics but does not duplicate the metabolism of eicosapentaenoic acid (20:5 n‑3) [1]. Consequently, use of an incorrect standard leads to misidentification in GC/LC‑MS assays and erroneous quantification in lipidomic studies. Moreover, the compound exhibits significantly higher ethanol solubility (500 mg/mL) than structurally related even‑chain methyl esters (e.g., EPA‑ME, 100 mg/mL), making it the preferred choice when high‑concentration ethanolic stock solutions are required [2].

Quantitative Evidence Differentiating 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Methyl Ester from Closest Analogs


5‑Fold Higher Ethanol Solubility than EPA Methyl Ester

The methyl ester of 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid demonstrates markedly enhanced solubility in ethanol relative to eicosapentaenoic acid methyl ester (EPA‑ME), a common even‑chain comparator [1]. This difference is critical for preparing high‑concentration stock solutions for in vitro assays or analytical methods [1].

Lipidomics Analytical Chemistry Sample Preparation

Unique Metabolic Elongation to C21‑ and C23‑PUFAs Distinct from Even‑Chain PUFA Pathways

Studies in the rat liver cell line BRL‑3A demonstrate that exogenous C19 odd‑chain PUFAs are converted into the corresponding C21‑ and C23‑PUFA metabolites, following a route that mimics the elongation of eicosapentaenoic acid (20:5 n‑3) to docosahexaenoic acid (22:6 n‑3) but yields distinct odd‑chain products [1][2]. This contrasts with even‑chain PUFAs such as EPA, which produce even‑chain elongation products [1][2].

Metabolism Lipid Biochemistry Cell Culture

Certified Purity and Long‑Term Stability Meeting Reference‑Standard Requirements

The compound is supplied with a certified purity of ≥95% and a documented stability of ≥2 years when stored at -20°C, matching the quality specifications of EPA methyl ester and DHA methyl ester reference standards [1]. This ensures that procurement of this specific odd‑chain PUFA methyl ester meets the same rigorous criteria expected for routine even‑chain PUFA standards [1].

Quality Control Analytical Reference Materials Lipid Standards

Defined Stereochemistry and Isotopically Labeled Internal Standard Availability

The fully defined (4Z,7Z,10Z,13Z,16Z) stereochemistry of the compound is confirmed by NMR and GC‑MS analysis . Moreover, a deuterated analog (4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid‑d5) is commercially available as an internal standard for precise quantification of the native methyl ester by GC‑ or LC‑mass spectrometry . This analytical infrastructure is comparable to that available for EPA and DHA methyl esters .

Mass Spectrometry Quantitative Lipidomics Internal Standards

Optimal Procurement Scenarios for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Methyl Ester


Quantitative GC‑MS or LC‑MS Lipidomics Requiring an Odd‑Chain PUFA Internal Standard

This methyl ester is the native form of the unusual odd‑chain PUFA that is quantified using its deuterated analog (nonadecapentaenoic acid‑d5). Procurement of the high‑purity methyl ester is essential for constructing calibration curves and validating analytical methods that track odd‑chain PUFA metabolism, particularly in studies investigating the elongation of C19 PUFAs to C21‑ and C23‑PUFA species [1][2].

Metabolic Tracing Studies Distinguishing Odd‑Chain from Even‑Chain PUFA Flux

Because C19 odd‑chain PUFAs are metabolized to C21‑ and C23‑PUFA metabolites via a pathway that mimics but does not overlap with EPA metabolism, this compound serves as a unique metabolic tracer. Its use allows researchers to monitor odd‑chain fatty acid elongation independently of endogenous even‑chain PUFA pools, providing a cleaner experimental system for cell‑based assays [1][2].

Preparation of High‑Concentration Ethanolic Stock Solutions for In Vitro Assays

The 5‑fold higher ethanol solubility (500 mg/mL) compared to EPA methyl ester (100 mg/mL) makes this compound the preferred choice when concentrated stock solutions in ethanol are required. This advantage minimizes the need for DMSO or other organic co‑solvents, reducing potential solvent‑induced cytotoxicity or assay interference [1][2].

Reference Standard for Characterizing Synthetic Impurities in DHA‑d5 Production

The compound is a known by‑product in the synthesis of docosahexaenoic acid‑d5 (DHA‑d5). Procurement of this methyl ester as a reference standard is therefore essential for quality control in the production of DHA‑d5 and for the identification and quantification of process‑related impurities in deuterated PUFA preparations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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